molecular formula C8H12F3NO2 B12867994 2,2,2-Trifluoro-1-((3R,4R)-3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethanone

2,2,2-Trifluoro-1-((3R,4R)-3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethanone

Cat. No.: B12867994
M. Wt: 211.18 g/mol
InChI Key: OKAWYHIWTSBOAR-NTSWFWBYSA-N
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Description

2,2,2-Trifluoro-1-((3R,4R)-3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethanone is a fluorinated organic compound with a unique structure that includes a trifluoromethyl group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-((3R,4R)-3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,2-trifluoroacetaldehyde and (3R,4R)-3-(hydroxymethyl)-4-methylpyrrolidine.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-((3R,4R)-3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2,2-Trifluoro-1-((3R,4R)-3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of advanced materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-((3R,4R)-3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. This property is particularly useful in medicinal chemistry, where the compound can interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethanol: A simpler compound with a trifluoromethyl group and a hydroxyl group.

    2,2,2-Trifluoroacetaldehyde: A related compound with a trifluoromethyl group and an aldehyde group.

    2,2,2-Trifluoroethylamine: A compound with a trifluoromethyl group and an amine group.

Uniqueness

2,2,2-Trifluoro-1-((3R,4R)-3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethanone is unique due to its combination of a trifluoromethyl group and a pyrrolidine ring, which imparts distinct chemical and physical properties. This combination makes it particularly valuable in applications requiring high stability and specific reactivity.

Properties

Molecular Formula

C8H12F3NO2

Molecular Weight

211.18 g/mol

IUPAC Name

2,2,2-trifluoro-1-[(3R,4R)-3-(hydroxymethyl)-4-methylpyrrolidin-1-yl]ethanone

InChI

InChI=1S/C8H12F3NO2/c1-5-2-12(3-6(5)4-13)7(14)8(9,10)11/h5-6,13H,2-4H2,1H3/t5-,6+/m0/s1

InChI Key

OKAWYHIWTSBOAR-NTSWFWBYSA-N

Isomeric SMILES

C[C@H]1CN(C[C@@H]1CO)C(=O)C(F)(F)F

Canonical SMILES

CC1CN(CC1CO)C(=O)C(F)(F)F

Origin of Product

United States

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